An In-depth Technical Guide to 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone: A Molecule of Latent Potential
An In-depth Technical Guide to 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone: A Molecule of Latent Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide addresses the chemical entity 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone. It is critical to note that as of the date of this publication, specific peer-reviewed literature detailing the synthesis, biological activity, and mechanism of action of this precise molecule is not extensively available. This guide has been constructed by leveraging established principles of medicinal chemistry and extrapolating from robust data on its core structural components: the benzophenone scaffold and the thiomorpholine moiety. The protocols and hypotheses presented herein are intended to serve as a foundational resource to stimulate and guide future research into this compound.
Part 1: Introduction and Core Structural Analysis
3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone (CAS No. 898788-02-8) is a synthetic organic compound with the molecular formula C₁₈H₁₆F₃NOS and a molecular weight of 351.39 g/mol .[1] Its structure is characterized by a central benzophenone core, which is a diaryl ketone known for its presence in numerous biologically active molecules.[2] This core is substituted with two key functionalities that are anticipated to significantly influence its physicochemical and pharmacological properties: a 3,4,5-trifluorophenyl ring and a 3'-(thiomorpholinomethyl) group.
The trifluoromethyl groups on one of the phenyl rings are expected to enhance the molecule's lipophilicity, which can improve its ability to cross cellular membranes.[3] The thiomorpholine ring, a sulfur-containing heterocycle, introduces a potential site for metabolic oxidation and can impart unique pharmacological properties.[3]
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆F₃NOS | [1] |
| Molecular Weight | 351.39 g/mol | [1] |
| CAS Number | 898788-02-8 | [1] |
| Appearance | (Predicted) White to off-white solid | General knowledge |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General knowledge |
| Stability | (Predicted) Stable under standard laboratory conditions; potential for oxidation at the sulfur atom | General knowledge |
Part 2: Prospective Synthesis and Characterization
While a specific, published synthetic route for 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone has not been identified, a plausible and efficient synthesis can be conceptualized based on established organic chemistry reactions. The most logical approach would involve a two-step process: the synthesis of a suitable benzophenone precursor followed by the introduction of the thiomorpholine moiety.
Proposed Synthetic Pathway
A likely synthetic strategy would involve the Friedel-Crafts acylation of a substituted benzene with 3,4,5-trifluorobenzoyl chloride to form the benzophenone core, followed by functional group manipulation to introduce the thiomorpholinomethyl group.
Caption: Proposed synthetic pathway for 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone.
Experimental Protocol: A Theoretical Approach
Step 1: Synthesis of 3'-(Bromomethyl)-3,4,5-trifluorobenzophenone
-
To a solution of 3-methyl-3,4,5-trifluorobenzophenone (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3'-(bromomethyl)-3,4,5-trifluorobenzophenone.
Step 2: Synthesis of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone
-
Dissolve 3'-(bromomethyl)-3,4,5-trifluorobenzophenone (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add thiomorpholine (1.2 eq) and a mild base like potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization to obtain 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone.
Characterization Workflow
A newly synthesized batch of the target compound should be rigorously characterized to confirm its identity and purity.
Caption: Standard workflow for the characterization of a novel synthesized compound.
Part 3: Prospective Biological Activity and Mechanism of Action
The biological profile of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is currently uncharacterized. However, based on the known activities of its constituent moieties, we can hypothesize potential therapeutic applications and mechanisms of action.
The Benzophenone Scaffold: A Privileged Structure
The benzophenone core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including:
-
Anticancer: Many benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory: The scaffold is present in compounds that inhibit key inflammatory mediators.
-
Antimicrobial and Antiviral: Benzophenones have been investigated for their activity against various pathogens.[2]
The Thiomorpholine Moiety: A Modulator of Pharmacokinetics and Pharmacodynamics
The thiomorpholine ring is a versatile heterocyclic motif in medicinal chemistry. Its inclusion can influence a molecule's properties in several ways:
-
Improved Lipophilicity: The sulfur atom increases lipophilicity compared to its oxygen analog, morpholine, potentially enhancing membrane permeability.
-
Metabolic Handle: The sulfur atom can be oxidized in vivo to the corresponding sulfoxide and sulfone, which can modulate the compound's activity, solubility, and clearance rate.
-
Diverse Bioactivities: Thiomorpholine derivatives have been reported to possess antioxidant, hypolipidemic, antitubercular, and enzyme inhibitory activities.
Hypothesized Mechanism of Action: Kinase Inhibition
A significant number of kinase inhibitors incorporate a hinged binding motif, often involving a heterocyclic ring system. The thiomorpholine nitrogen of the target compound could potentially act as a hydrogen bond acceptor, interacting with the hinge region of a protein kinase. The benzophenone scaffold would occupy the hydrophobic pocket of the ATP-binding site.
Caption: A proposed workflow for the biological evaluation of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone.
Part 5: Conclusion and Future Directions
3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone represents an intriguing, yet underexplored, chemical entity. Its structure, combining the privileged benzophenone scaffold with a trifluoromethyl-substituted ring and a thiomorpholine moiety, suggests a high potential for biological activity. The lack of existing data presents a unique opportunity for novel research and discovery.
Future research should focus on:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be executed, and the compound fully characterized to provide a verified reference standard.
-
Broad Biological Screening: A comprehensive screening campaign is necessary to uncover its potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will be crucial to optimize potency and selectivity for any identified biological targets.
This guide provides a foundational framework for initiating research into this promising molecule. The insights and protocols outlined herein are intended to accelerate the exploration of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone and unlock its potential contributions to the field of drug discovery.
References
- Dantu, K., & Shankaraiah, N. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1636-1668.

